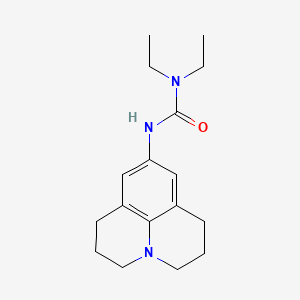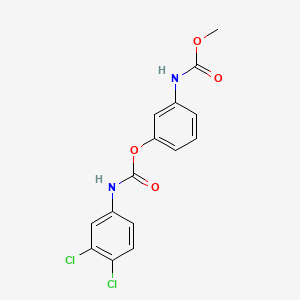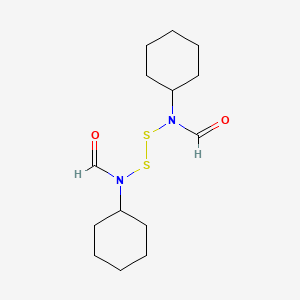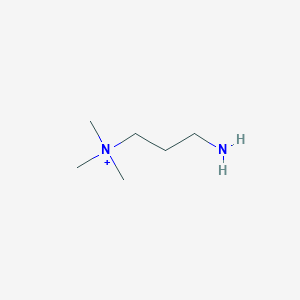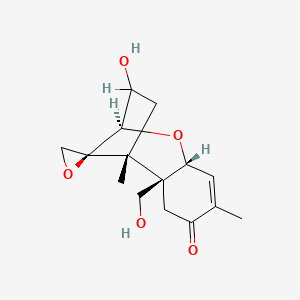
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- is a complex organic compound belonging to the trichothecene family. These compounds are known for their potent biological activities, including antifungal and cytotoxic properties. Trichothecenes are produced by various species of fungi, particularly those in the Fusarium genus. This specific compound is characterized by its unique structure, which includes an epoxy group and multiple hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the trichothecene skeleton, followed by the introduction of the epoxy and hydroxyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired trichothecene. The compound is then extracted and purified using techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the epoxy group or reduce the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its antifungal properties and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of antifungal agents and other bioactive compounds.
作用機序
The mechanism of action of Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- involves its interaction with cellular components. The compound can inhibit protein synthesis by binding to ribosomes, leading to cell death. It also affects various signaling pathways and can induce oxidative stress, contributing to its cytotoxic effects.
類似化合物との比較
Deoxynivalenol: Another trichothecene with similar biological activities but different structural features.
T-2 Toxin: Known for its potent cytotoxic effects and structural similarities to Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy-.
HT-2 Toxin: A derivative of T-2 toxin with additional functional groups.
Uniqueness: Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
81452-35-9 |
|---|---|
分子式 |
C15H20O5 |
分子量 |
280.32 g/mol |
IUPAC名 |
(1R,2R,7R,9R,12S)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |
InChI |
InChI=1S/C15H20O5/c1-8-3-11-14(6-16,5-9(8)17)13(2)4-10(18)12(20-11)15(13)7-19-15/h3,10-12,16,18H,4-7H2,1-2H3/t10?,11-,12-,13-,14-,15+/m1/s1 |
InChIキー |
KMTSLOIAULARKN-CIJFKWAFSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@](CC1=O)([C@]3(CC([C@H]([C@@]34CO4)O2)O)C)CO |
正規SMILES |
CC1=CC2C(CC1=O)(C3(CC(C(C34CO4)O2)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


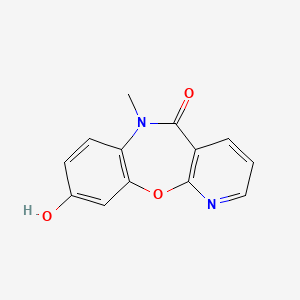
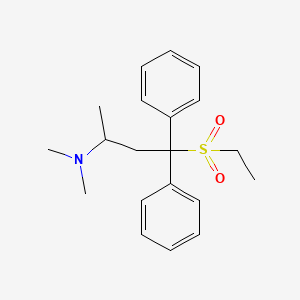
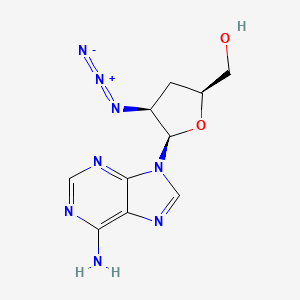
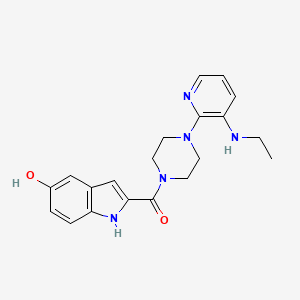

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
